(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
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Description
(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H18BrClN2O3 and its molecular weight is 461.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Eco-Friendly Approaches
One study highlights an eco-friendly approach for synthesizing 2-imino-2H-chromene-3-carboxamides, demonstrating the potential for high yield and atom economy through aqueous conditions, which could relate to the environmental aspects of synthesizing compounds like the one (Proença & Costa, 2008).
Antimicrobial and Antiprotozoal Activities
Research on N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides has shown that some derivatives exhibit antimicrobial activity, indicating a potential application of related compounds in developing new antimicrobial agents (Ukhov et al., 2021).
Additionally, novel dicationic compounds, including those derived from 2H-chromene structures, have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).
Antioxidant Properties
The synthesis of indolyl-4H-chromene-3-carboxamides has been explored, with some derivatives displaying good antioxidant activity. This suggests the potential utility of 2H-chromene derivatives in antioxidant applications, providing a foundation for further research into related compounds (Subbareddy & Sumathi, 2017).
Heterocyclic Chemistry Applications
The role of cyanoacetamide in heterocyclic chemistry, including the synthesis of benzothiophenes from cyanoacetamide derivatives, underscores the versatility and significance of related 2H-chromene compounds in synthesizing biologically active heterocyclic structures (Bialy & Gouda, 2011).
Properties
IUPAC Name |
6-bromo-2-(4-chlorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN2O3/c22-14-3-8-19-13(10-14)11-18(20(26)24-12-17-2-1-9-27-17)21(28-19)25-16-6-4-15(23)5-7-16/h3-8,10-11,17H,1-2,9,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKZLFXFCIXZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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